molecular formula C11H12O2 B13661452 cis-Methyl 2-phenylcyclopropane-1-carboxylate

cis-Methyl 2-phenylcyclopropane-1-carboxylate

Cat. No.: B13661452
M. Wt: 176.21 g/mol
InChI Key: BQRFZWGTJXCXSR-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Methyl 2-phenylcyclopropane-1-carboxylate: is an organic compound with the molecular formula C11H12O2. It is a cyclopropane derivative, characterized by a three-membered ring structure with a phenyl group and a carboxylate ester group attached. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of styrene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired cyclopropane derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-Methyl 2-phenylcyclopropane-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. This process can convert the ester group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

cis-Methyl 2-phenylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its reactivity and structural properties make it a candidate for designing new therapeutic agents.

    Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials. Its stability and reactivity are advantageous in various manufacturing processes.

Mechanism of Action

The mechanism of action of cis-Methyl 2-phenylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

    trans-Methyl 2-phenylcyclopropane-1-carboxylate: This isomer differs in the spatial arrangement of the substituents on the cyclopropane ring.

    Methyl 1-phenylcyclopropane-1-carboxylate: Another isomer with a different substitution pattern on the cyclopropane ring.

    Ethyl 2-phenylcyclopropane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: cis-Methyl 2-phenylcyclopropane-1-carboxylate is unique due to its specific cis-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its trans-isomer or other similar compounds.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl (1R,2S)-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-,10-/m1/s1

InChI Key

BQRFZWGTJXCXSR-NXEZZACHSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CC1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.